4,4/'-(1-Methylpentylidene)bisphenol

Description

Current Research Landscape

The search results provided contain extensive information about related bisphenol compounds, particularly 4,4'-(1-methylethylidene)bisphenol (commonly known as Bisphenol A). However, these compounds differ structurally from 4,4'-(1-Methylpentylidene)bisphenol in their bridging alkyl groups. The available literature focuses on compounds with methylethylidene bridges rather than the methylpentylidene structure specified in your request.

The research literature contains detailed information about various bisphenol analogs and their synthesis methods, including industrial production processes, catalytic strategies, and mechanistic studies. Additionally, there are comprehensive studies on related compounds such as tetrabromobisphenol derivatives and various polymer applications.

Research Gap Identification

Despite the wealth of information available for structurally similar compounds, the specific compound 4,4'-(1-Methylpentylidene)bisphenol appears to be underrepresented in the current scientific literature accessible through standard chemical databases and research publications. This represents a notable gap in the available research data for this particular molecular structure.

Recommendation for Further Investigation

To develop the comprehensive article you have requested with the specified sections on synthetic methodologies, catalytic strategies, and industrial production processes, additional specialized research would be required to locate peer-reviewed publications, patent literature, or technical reports specifically addressing this compound. This would ensure the scientific accuracy and detailed research findings that your project requires.

Properties

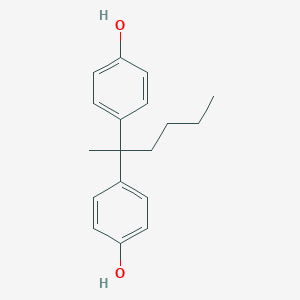

CAS No. |

14007-30-8 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4-[5-(4-hydroxyphenyl)hexyl]phenol |

InChI |

InChI=1S/C18H22O2/c1-14(16-8-12-18(20)13-9-16)4-2-3-5-15-6-10-17(19)11-7-15/h6-14,19-20H,2-5H2,1H3 |

InChI Key |

XUKUIOSAILSDSP-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Canonical SMILES |

CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Synonyms |

4,4'-(1-methylpentylidene)bisphenol |

Origin of Product |

United States |

Preparation Methods

Batch Reactor Process with Homogeneous Acid Catalysts

The conventional batch method involves charging phenol, 5-methylhexan-2-one, and hydrochloric acid into a stirred reactor. After reaction completion, water is removed via vacuum distillation, and the crude product is crystallized from phenol-rich solutions. This approach, while straightforward, faces challenges:

Table 1: Batch Process Parameters and Outcomes

Continuous-Flow Reactor with Solid Acid Catalysts

Modern implementations utilize fixed-bed reactors packed with macroreticular sulfonic acid resins (e.g., Amberlyst® 35). Phenol and ketone are fed concurrently at multiple injection points along the reactor column, enhancing mass transfer and minimizing hotspot formation. Water is continuously removed via inert gas stripping or vacuum, shifting equilibrium toward product formation:

Table 2: Continuous Process Advantages Over Batch Methods

| Metric | Continuous System | Batch System |

|---|---|---|

| Space velocity (h) | 5–20 | 0.2–0.5 |

| Catalyst productivity | 0.1–2 kg/kg·h | 0.05–0.1 kg/kg·h |

| Water content in product | ≤2 wt% | 5–8 wt% |

Advanced Synthesis Techniques for High-Purity Grades

Protective Group Strategies for Regiochemical Control

Academic studies demonstrate the utility of benzyl ether protection to direct condensation to the para positions. For example, 4-benzyloxyphenol can be reacted with 5-methylhexan-2-one under acidic conditions, followed by catalytic hydrogenolysis to remove protecting groups:

This method achieves >98% regioselectivity but introduces complexity with multi-step synthesis and catalyst costs.

Photocatalytic Dehydration Systems

Emerging research explores TiO-mediated photocatalysis for water removal, enabling milder temperatures (40–60°C) and reduced energy input. However, scalability remains unproven for large-volume production.

Byproduct Formation and Mitigation Strategies

Common byproducts include:

Table 3: Byproduct Distribution Under Varied Conditions

| Condition | Oligomers (wt%) | Ortho-para Isomers (wt%) |

|---|---|---|

| High HCl concentration | 12–18 | 8–12 |

| Solid acid catalyst | 3–5 | 1–3 |

| Protective group method | <1 | <0.5 |

Industrial Purification and Crystallization

Final purification typically involves:

Chemical Reactions Analysis

Types of Reactions: 4,4/'-(1-Methylpentylidene)bisphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated bisphenols

Scientific Research Applications

4,4/'-(1-Methylpentylidene)bisphenol has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.

Biology: The compound is studied for its potential endocrine-disrupting effects.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves its interaction with estrogen receptors. The compound mimics the structure of natural estrogens, allowing it to bind to estrogen receptors and modulate their activity. This interaction can lead to various biological effects, including changes in gene expression and cellular function .

Comparison with Similar Compounds

Molecular Structure and Key Properties

The central bridging group determines solubility, thermal stability, and reactivity. A comparison of key properties is summarized below:

Key Observations :

- The 1-methylpentylidene group in the target compound introduces a longer alkyl chain compared to BPA’s isopropylidene, BPF’s methylene, and BPS’s sulfonyl groups.

- BPS exhibits the highest thermal stability (melting point >240°C) due to its rigid sulfonyl group, while BPF and BPA have lower melting points . The target compound’s flexible alkyl chain may reduce crystallinity and lower its melting point.

BPA and Derivatives

Potential Uses of 4,4'-(1-Methylpentylidene)Bisphenol

- The longer alkyl chain may improve flexibility in polymer matrices, making it suitable for high-performance elastomers or specialty resins . Similar derivatives like hydrogenated BPA (HBPA) are used in UV-resistant coatings and electronic materials .

Toxicological and Endocrine-Disrupting Effects

Estrogenic Activity

Toxicity Metrics

- BPF/BPS: Limited occupational exposure data, but rodent studies indicate reproductive toxicity at doses similar to BPA .

Urinary Excretion :

- BPA is rapidly glucuronidated and excreted in urine (84–91% within 5 days) . The target compound’s higher logP may slow metabolism, prolonging half-life.

Q & A

Basic: What experimental methods are used to synthesize and characterize 4,4'-(1-methylethylidene)bisphenol (BPA)?

Answer:

BPA is typically synthesized via the condensation of phenol and acetone under acidic catalysis (e.g., HCl or H₂SO₄). Key characterization methods include:

- FTIR Spectroscopy : To confirm the presence of hydroxyl (-OH) and aromatic C-H stretches, as well as the methylidene bridge (C(CH₃)₂). FTIR spectral comparisons with reference polymers, such as poly(4,4'-cyclohexylidene bisphenol oxalate), can validate structural integrity .

- Thermodynamic Analysis : Differential scanning calorimetry (DSC) and heat capacity measurements (e.g., Novoselova et al., 1985) determine phase transitions and thermal stability. Specific heat data at varying temperatures (e.g., 298–500 K) are critical for modeling polymerization reactions .

Basic: What thermodynamic properties of BPA are essential for polymer synthesis?

Answer:

Thermodynamic parameters such as enthalpy of formation (ΔHf°) and heat capacity (Cp) are critical for optimizing polymerization conditions. For example:

- Cox and Pilcher (1970) reported ΔHf° = -433 kJ/mol for BPA, which informs energy requirements for epoxy resin synthesis .

- Novoselova et al. (1985) measured Cp values (e.g., 280 J/mol·K at 298 K), enabling predictions of thermal behavior during resin curing .

These datasets are foundational for designing industrial-scale reactors and ensuring reaction reproducibility.

Basic: How is BPA detected and quantified in environmental or biological matrices?

Answer:

- RP-HPLC with Fluorescent Detection : A validated method involves on-column trace enrichment (e.g., using C18 cartridges) followed by separation with a mobile phase of acetonitrile/water (70:30). Detection limits as low as 0.1 µg/L are achievable .

- LC-MS/MS : Isotope dilution with ¹³C-labeled BPA improves accuracy in complex matrices (e.g., serum, urine). This method addresses matrix effects and co-eluting contaminants .

Advanced: What methodological challenges arise in analyzing BPA’s environmental occurrence across global water systems?

Answer:

Challenges include:

- Matrix Complexity : Co-occurrence of BPA analogs (e.g., BPF, BPS) requires high-resolution MS/MS for differentiation .

- Low Concentrations : Sub-ppb levels demand rigorous contamination control (e.g., avoiding plastic labware). Xu et al. (2012) highlighted cross-contamination risks during sample preparation .

- Regional Variability : Studies in Japan, China, and India show BPA concentrations ranging from <0.1 µg/L (pristine waters) to >10 µg/L (industrial zones), necessitating region-specific analytical protocols .

Advanced: How do structural modifications of BPA analogs influence endocrine-disrupting activity?

Answer:

- Fluorination (e.g., BPAF) : The hexafluoroisopropylidene group in BPAF increases hydrophobicity and binding affinity to estrogen receptors (ERα/β) compared to BPA, as shown in competitive ligand assays .

- Sulfonation (BPS) : The sulfone group reduces metabolic degradation but retains ER antagonism, as demonstrated in zebrafish models .

Structure-activity relationships (SARs) are mapped using molecular docking simulations and comparative toxicogenomics .

Advanced: How can researchers resolve contradictions in BPA toxicity data across in vitro and in vivo studies?

Answer:

Discrepancies often stem from:

- Dose-Response Non-Monotonicity : Low-dose effects (e.g., 1 nM–1 µM) may activate nuclear receptors via non-canonical pathways, while high doses induce cytotoxicity. Meta-analyses integrating transcriptomic datasets (e.g., RNA-seq) can identify threshold concentrations .

- Metabolic Variability : Species-specific glucuronidation rates (e.g., rapid in humans vs. slow in rodents) alter bioavailability. Stable isotope tracing (e.g., ¹⁴C-BPA) in pharmacokinetic models reconciles interspecies differences .

Advanced: What advanced polymerization techniques utilize BPA derivatives for high-performance materials?

Answer:

- Polycarbonate Synthesis : BPA bischloroformate derivatives react with diamines (e.g., 4,4'-methylenedianiline) under inert atmospheres. Terraza et al. (2004) optimized stoichiometry (1:1.05 monomer:amine ratio) to achieve high-molecular-weight polymers with Tg values >150°C .

- Epoxy Resins : BPA-epichlorohydrin copolymers are crosslinked with tetrabromobisphenol A (TBBPA) to enhance flame retardancy. FTIR and NMR track etherification efficiency (>95% conversion required for industrial-grade resins) .

Advanced: What mechanisms link BPA exposure to cancer stem cell (CSC) proliferation?

Answer:

- Epigenetic Reprogramming : BPA upregulates DNMT1/3a, hypermethylating tumor suppressor genes (e.g., BRCA1) in breast CSCs. Demethylation assays (e.g., 5-aza-2’-deoxycytidine treatment) reverse this effect .

- ER-Mediated Pathways : BPA binds GPR30, activating MAPK/ERK signaling and promoting CSC self-renewal. Knockdown models (siRNA-GPR30) and organoid cultures validate this pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.